3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Overview
Description
3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a][1,3]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The reaction typically involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Chemical Reactions Analysis
3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared to other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Indole derivatives: Indole compounds also have diverse biological applications and are structurally related to benzimidazoles.
Imidazole derivatives: These compounds are known for their broad spectrum of chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-propyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-7-17-15(2)18(12-23)22-26-19-9-4-5-10-20(19)27(22)21(17)25-14-16-8-6-11-24-13-16/h4-6,8-11,13,25H,3,7,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHOJHJCCJEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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